molecular formula C14H18O2 B13786701 4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-2-methyl-5-methylene-, acetate, (3aR,4R,6S,7S,7aR)-rel- CAS No. 81836-17-1

4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-2-methyl-5-methylene-, acetate, (3aR,4R,6S,7S,7aR)-rel-

Cat. No.: B13786701
CAS No.: 81836-17-1
M. Wt: 218.29 g/mol
InChI Key: WRWCOPOETDQPAY-HTOAHKCRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-2-methyl-5-methylene-, acetate, (3aR,4R,6S,7S,7aR)-rel- typically involves multiple steps, including the formation of the indene ring system and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the indene ring system through cyclization of appropriate precursors.

    Functional Group Transformations: Introduction of functional groups such as hydroxyl and acetate groups through reactions like esterification and hydroxylation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-2-methyl-5-methylene-, acetate, (3aR,4R,6S,7S,7aR)-rel- can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic treatments.

    Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    Indene: The parent compound with a simpler structure.

    1H-Indene-6-ol: A related compound with a hydroxyl group.

    2-Methyl-1H-indene: A methyl-substituted indene.

Uniqueness

4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-2-methyl-5-methylene-, acetate, (3aR,4R,6S,7S,7aR)-rel- is unique due to its specific functional groups and stereochemistry, which may confer distinct chemical and biological properties.

Properties

CAS No.

81836-17-1

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

[(1S,2S,6S,7R,8R)-4-methyl-9-methylidene-8-tricyclo[5.2.1.02,6]dec-3-enyl] acetate

InChI

InChI=1S/C14H18O2/c1-7-4-11-10-6-13(12(11)5-7)14(8(10)2)16-9(3)15/h4,10-14H,2,5-6H2,1,3H3/t10-,11+,12+,13-,14+/m1/s1

InChI Key

WRWCOPOETDQPAY-HTOAHKCRSA-N

Isomeric SMILES

CC1=C[C@H]2[C@@H]3C[C@H]([C@H]2C1)[C@H](C3=C)OC(=O)C

Canonical SMILES

CC1=CC2C3CC(C2C1)C(C3=C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.